molecular formula C8H13NO2 B13564452 3-Azabicyclo[3.2.1]octane-6-carboxylic acid

3-Azabicyclo[3.2.1]octane-6-carboxylic acid

Katalognummer: B13564452
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: YQOVXGBTMJWJPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Azabicyclo[3.2.1]octane-6-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure.

Vorbereitungsmethoden

The synthesis of 3-Azabicyclo[3.2.1]octane-6-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective construction of the azabicyclo scaffold. This method typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

3-Azabicyclo[3.2.1]octane-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Azabicyclo[3.2.1]octane-6-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a scaffold for the development of bioactive compounds. In medicine, it is explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system. Industrial applications include its use in the synthesis of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 3-Azabicyclo[3.2.1]octane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

3-Azabicyclo[3.2.1]octane-6-carboxylic acid can be compared with other similar compounds such as 2-Azabicyclo[3.2.1]octane and 8-Azabicyclo[3.2.1]octane. These compounds share a similar bicyclic structure but differ in the position of the nitrogen atom and other functional groups. The unique structural features of this compound contribute to its distinct chemical and biological properties .

Eigenschaften

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

3-azabicyclo[3.2.1]octane-6-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-8(11)7-2-5-1-6(7)4-9-3-5/h5-7,9H,1-4H2,(H,10,11)

InChI-Schlüssel

YQOVXGBTMJWJPD-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC(C1CNC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.